

6-Fluoro-1H-indazole: A Privileged Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 6-fluoro-1H-indazole

Cat. No.: B1318927

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-1H-indazole is a fluorinated heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a valuable scaffold for the development of novel therapeutic agents. The incorporation of a fluorine atom at the 6-position of the indazole core can profoundly influence the physicochemical and pharmacological properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability. This technical guide provides a comprehensive overview of **6-fluoro-1H-indazole** as a building block in drug discovery, covering its synthesis, key applications, and the biological activities of its derivatives, with a focus on kinase inhibition.

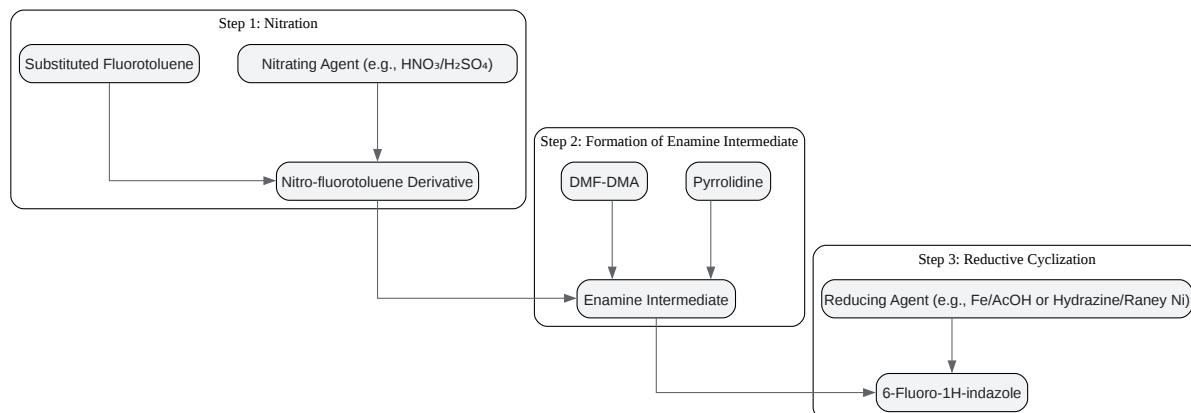
Physicochemical Properties

The key physicochemical properties of **6-fluoro-1H-indazole** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₅ FN ₂	PubChem
Molecular Weight	136.13 g/mol	PubChem
XLogP3	2.3	PubChem
Appearance	Pale-yellow to Orange to Yellow-brown to Brown to Red- brown Solid	Sigma-Aldrich

Synthesis of the 6-Fluoro-1H-indazole Core

The synthesis of the **6-fluoro-1H-indazole** core can be achieved through various synthetic routes. A common approach involves the cyclization of a suitably substituted fluorinated phenylhydrazine derivative. Below is a representative workflow for the synthesis of a halogenated indazole, which can be adapted for **6-fluoro-1H-indazole**.



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A representative synthetic workflow for the preparation of a **6-fluoro-1H-indazole** core.

A detailed experimental protocol for a similar halogenated indazole is provided in the Experimental Protocols section.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

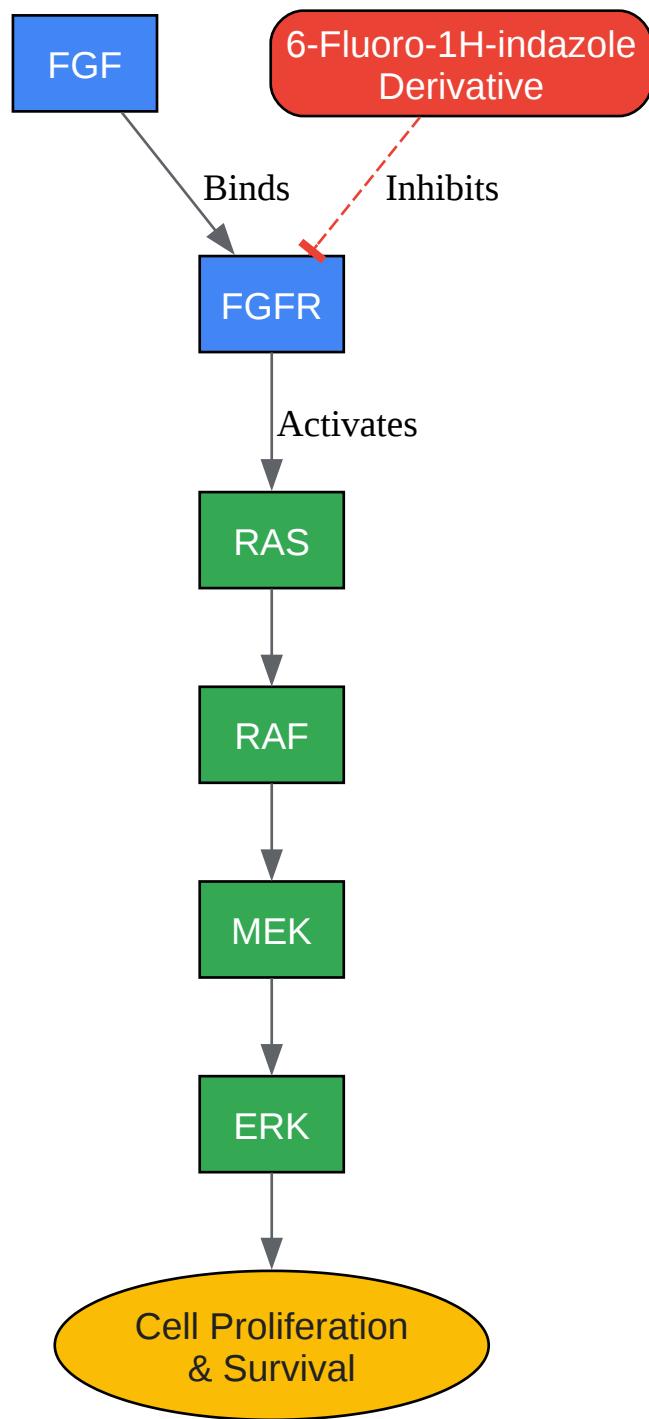
The **6-fluoro-1H-indazole** scaffold is a prominent feature in a number of potent and selective kinase inhibitors, demonstrating its utility in oncology and other therapeutic areas. The indazole

core can act as a hinge-binding motif, while the fluorine atom can form favorable interactions within the ATP-binding pocket of various kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs) is a key driver in various cancers. The **6-fluoro-1H-indazole** moiety has been successfully incorporated into potent FGFR inhibitors. Notably, the presence of a fluorine atom at the 6-position of the indazole ring has been shown to enhance enzymatic activity and cellular potency.^[1]

A key signaling pathway downstream of FGFR activation is the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival. Inhibition of FGFR by **6-fluoro-1H-indazole**-containing compounds can effectively block this signaling cascade.



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Simplified FGFR signaling pathway and the point of inhibition by **6-fluoro-1H-indazole** derivatives.

Pim Kinase Inhibition

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are implicated in tumorigenesis through their role in cell cycle progression and apoptosis. The **6-fluoro-1H-indazole** scaffold has also been utilized in the development of potent pan-Pim kinase inhibitors.

Quantitative Data on 6-Fluoro-1H-indazole Derivatives

The following table summarizes the biological activity of a key **6-fluoro-1H-indazole** derivative as an FGFR inhibitor.

Compound ID	Target Kinase	IC ₅₀ (nM)	Cellular Activity (KG1 cells, IC ₅₀ , nM)	Cellular Activity (SNU16 cells, IC ₅₀ , nM)	Reference
Compound 27a	FGFR1	< 4.1	25.3 ± 4.6	77.4 ± 6.2	[1]
(6-fluoro-N-(2,6-difluoro-3-methoxyphenyl)-1H-indazol-3-amine)	FGFR2	2.0 ± 0.8	[1]		

Experimental Protocols

Representative Synthesis of a Halogenated 1H-Indazole Core (4-Bromo-6-fluoro-1H-indazole)

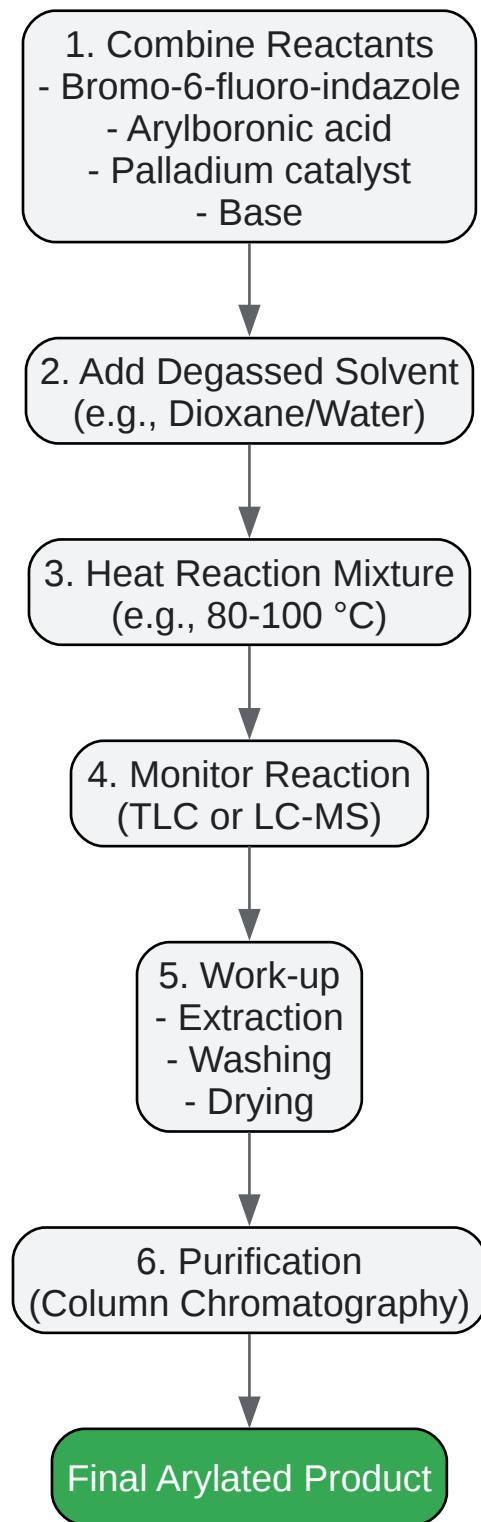
This protocol is adapted from the synthesis of 4-bromo-6-fluoro-1H-indazole and can serve as a general guideline for the preparation of **6-fluoro-1H-indazole** from the appropriate starting materials.[\[2\]](#)[\[3\]](#)

Step 1: Synthesis of 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethethyl]-pyrrolidine A solution of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (7.49 g, 31.8 mmol) in dioxane (40 mL) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 21.0 mL, 158 mmol) and pyrrolidine (2.6 mL, 31.1 mmol).[2] The reaction mixture is heated to 100 °C. Upon completion, the mixture is cooled to room temperature and concentrated under reduced pressure to yield the crude intermediate.

Step 2: Reductive Cyclization to 4-Bromo-**6-fluoro-1H-indazole** The crude intermediate from Step 1 is dissolved in a mixture of methanol and tetrahydrofuran (1:1). Raney nickel (suspended in water) is added, and the mixture is cooled to 0 °C. Hydrazine monohydrate is added slowly, and the reaction is stirred at room temperature for several hours.[2] After completion, the reaction mixture is filtered through celite, and the filtrate is concentrated. The crude product is then purified by column chromatography to afford 4-bromo-**6-fluoro-1H-indazole**.

General Procedure for Suzuki Coupling of a 6-Fluoro-1H-indazole Derivative

This protocol describes a general method for the arylation of a bromo-substituted **6-fluoro-1H-indazole** via a Suzuki-Miyaura cross-coupling reaction.

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